molecular formula C11H21NO3 B039367 Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 116574-71-1

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B039367
M. Wt: 215.29 g/mol
InChI Key: OJCLHERKFHHUTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate and its analogs typically involves multi-step reactions starting from readily available piperidine or piperidin-4-ylmethanol derivatives. For instance, Kong et al. (2016) described the synthesis of a related compound through a three-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% (Kong et al., 2016). Similarly, Wang et al. (2015) synthesized another analog from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps with a total yield of 20.2% (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylates and related compounds has been elucidated using various spectroscopic and crystallographic techniques. Didierjean et al. (2004) performed X-ray studies revealing the configuration and orientation of substituent groups in a similar compound, highlighting the importance of hydrogen bonding in determining molecular conformation (Didierjean et al., 2004).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, serving as intermediates for further chemical transformations. For example, efficient and practical asymmetric syntheses of related compounds have been developed for the synthesis of nociceptin antagonists, demonstrating the versatility of these molecules in synthetic organic chemistry (Jona et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Crystallographic studies provide insights into the solid-state structure, which influences the reactivity and solubility of these compounds. For example, Moriguchi et al. (2014) characterized the crystal structure of a cyclic amino acid ester derivative, shedding light on the molecular packing and interactions within the crystal lattice (Moriguchi et al., 2014).

Scientific Research Applications

  • Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, can be rapidly synthesized with high yields, which may benefit cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

  • Alkaloid Synthesis : 2-(2-Oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester is versatile in preparing biologically active alkaloids like sedridine, allosedridine, methylsedridine, and ethyl (Passarella et al., 2005).

  • Polyhydroxylated Piperidines : The efficient synthesis of (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate facilitates the synthesis of various polyhydroxylated piperidines with a 32% overall yield (Ramalingam, Bhise, Show, & Kumar, 2012).

  • Biological Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibits poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

  • Diverse Piperidine Derivatives : A method for preparing diverse piperidine derivatives by 3-allylating tert-butyl 4-oxopiperidine-1-carboxylate is promising for generating diverse piperidine derivatives (Moskalenko & Boev, 2014).

  • Vandetanib Intermediate : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, was synthesized with a 20.2% yield (Wang, Wang, Tang, & Xu, 2015).

  • Bicyclic Structure Compound : Tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate is a novel synthetic compound with a unique bicyclo[2.2.2]octane structure and two diastereomers (Moriguchi et al., 2014).

  • Synthesis of Piperidine Derivatives : Efficient and practical asymmetric synthesis methods have been developed for various piperidine derivatives, which are intermediates for the synthesis of nociceptin antagonists and other biologically active compounds (Jona et al., 2009).

  • Piperidine Alkaloids Synthesis : Pure enantiomers of 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester are used for synthesizing both enantiomers of piperidine alkaloids, such as dumetorine and epidihydropinidine (Passarella et al., 2009).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate can be used as a key intermediate in the synthesis of various other compounds. For example, it has been used in the synthesis of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent human glutaminyl cyclase inhibitors . This suggests potential applications in the development of new therapeutic agents.

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCLHERKFHHUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377169
Record name tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

CAS RN

116574-71-1
Record name tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 5.0 g (43.4 mmol) of 3-hydroxymethyl-piperidine in 200 ml of CH2Cl2, was added 6.05 ml (43.4 mmol) of triethylamine (Et3N), followed by 9.8 ml (43.4 mmol) of (BOC2O). The reaction mixture was stirred for 1 hour at room temperature and then washed with 75 ml of a 0.1N hydrochloric acid solution (HCl), dried over Na2SO4, filtered and then concentrated in vacuo.
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5 g
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200 mL
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6.05 mL
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9.8 mL
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Synthesis routes and methods II

Procedure details

Using a procedure analogous to Example 1-C (K2CO3, acetone), 3-hydroxymethylpiperidine gave the title compound as a solid (34.2 g, 88%).
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Yield
88%

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminium hydride (1.41 g) in THF (15 mL) at 0° C. was added piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester as a solution in THF (10 mL) and the mixture stirred at room temperature for 3 h. The reaction was cooled to 0° C. and quenched by addition of aqueous ammonium chloride and the mixture filtered through celite. The filtrate was diluted with ethyl acetate, washed with water, separated and dried (MgSO4). The solvent was evaporated to give 3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (1.25 g). To a solution of this alcohol (422 mg) in THF (8 mL) was added sodium hydride (94 mg; 60% dispersion in mineral oil). After 15 min iodomethane (0.49 mL) was added and the reaction stirred for 18 h. The mixture was then diluted with ethyl acetate and washed sequentially with water, brine, separated and dried (MgSO4). The solvent was evaporated and the residue purified by flash chromatography to give 3-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester (414 mg). To a solution of 3-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester (204 mg) in DCM (3 mL) was added 2M hydrogen chloride in diethyl ether and the mixture stirred for 18 h. The solvent was evaporated to give the desired amine (168 mg).
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1.41 g
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15 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Prabhakaran, V Arango, VJ Majo, NR Simpson… - Bioorganic & medicinal …, 2012 - Elsevier
Synthesis and in vitro evaluation of [ 18 F](R)-N-(4-bromo-2-fluorophenyl)-7-((1-(2-fluoroethyl)piperidin-3-yl)methoxy)-6-methoxyquinazolin-4-amine ((R)-[ 18 F]FEPAQ or [ 18 F]1), a …
Number of citations: 10 www.sciencedirect.com
JM Decara, H Vázquez-Villa, J Brea… - Journal of medicinal …, 2022 - ACS Publications
Peptidic agonists of the glucagon-like peptide-1 receptor (GLP-1R) have gained a prominent role in the therapy of type-2 diabetes and are being considered for reducing food intake in …
Number of citations: 6 pubs.acs.org
Y Yin, CJ Chen, RN Yu, ZJ Wang, TT Zhang… - Bioorganic & Medicinal …, 2018 - Elsevier
Janus kinases (JAKs) regulate various inflammatory and immune responses and are targets for the treatment of inflammatory and immune diseases. Here we report the discovery and …
Number of citations: 14 www.sciencedirect.com
CL Cioffi, P Muthuraman, A Raja, A Varadi… - Journal of medicinal …, 2020 - ACS Publications
Accumulation of cytotoxic lipofuscin bisretinoids may contribute to atrophic age-related macular degeneration (AMD) pathogenesis. Retinal bisretinoid synthesis depends on the influx of …
Number of citations: 8 pubs.acs.org
C Zhang, H Pei, J He, J Zhu, W Li, T Niu… - European Journal of …, 2019 - Elsevier
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors, and evaluated their kinase selectivity, anti-proliferation against the B-cell …
Number of citations: 22 www.sciencedirect.com
Y Yin, CJ Chen, RN Yu, L Shu, TT Zhang… - Bioorganic & Medicinal …, 2019 - Elsevier
Janus kinases (JAKs) regulate various cancers and immune responses and are targets for the treatment of cancers and immune diseases. A new series of 1H-pyrazolo[3,4-d]pyrimidin-4…
Number of citations: 19 www.sciencedirect.com
L Pisani, R Farina, M Catto, RM Iacobazzi… - Journal of Medicinal …, 2016 - ACS Publications
Aiming at modulating two key enzymatic targets for Alzheimer’s disease (AD), ie, acetylcholinesterase (AChE) and monoamine oxidase B (MAO B), a series of multitarget ligands was …
Number of citations: 83 pubs.acs.org
JM Keca - 2014 - search.proquest.com
Small molecule agonists were designed and synthesized for two receptor systems:(i) type I interferon-α/β-receptor (IFNAR), a heterodimeric cell-surface transmembrane receptor; and (ii…
Number of citations: 3 search.proquest.com
EFSA Panel on Food Contact Materials … - EFSA …, 2018 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) of EFSA was requested to deliver a scientific opinion on the safety of the use of the substance (S…
Number of citations: 8 efsa.onlinelibrary.wiley.com
L He, H Pei, C Zhang, M Shao, D Li, M Tang… - European Journal of …, 2018 - Elsevier
Bruton's tyrosine kinase (Btk) is a Tec family kinase with a well-defined role in the B cell receptor (BCR) and Fcγ receptor (FcR) signaling pathways, which makes it a uniquely attractive …
Number of citations: 19 www.sciencedirect.com

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